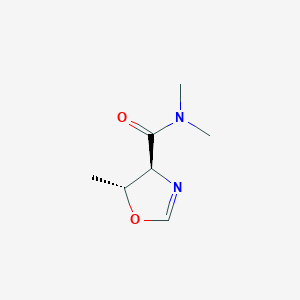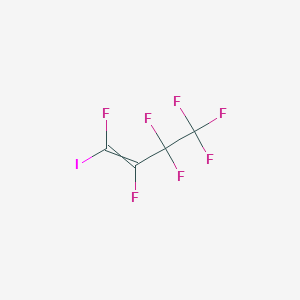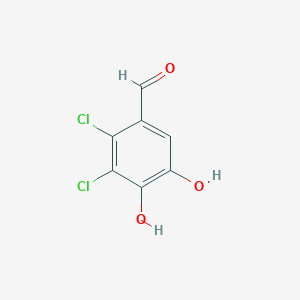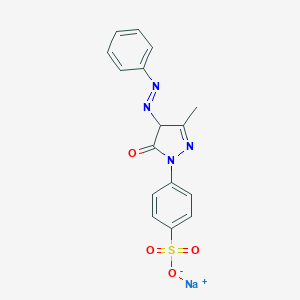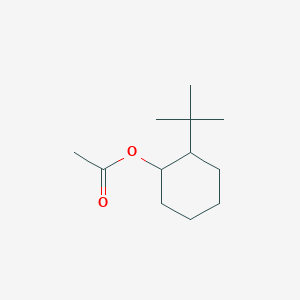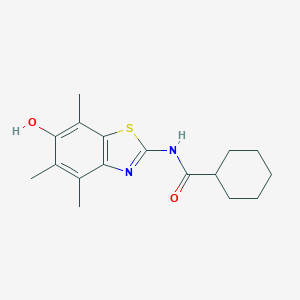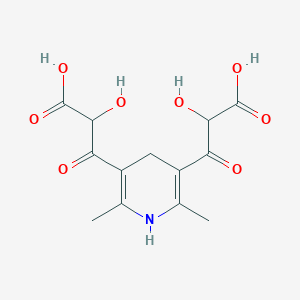
2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multistep process involving the reaction of different reagents. The synthesis method has been optimized to produce high yields of the compound. The mechanism of action of 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate has been extensively studied, and its biochemical and physiological effects have been investigated.
作用机制
The mechanism of action of 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate involves its interaction with different proteins and enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the process of programmed cell death.
生化和生理效应
2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells by activating caspase-3.
实验室实验的优点和局限性
The advantages of using 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate in lab experiments include its high purity and stability. The compound can be easily synthesized in large quantities, and its purity can be easily determined through various analytical techniques. The limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures.
未来方向
There are several future directions for the study of 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate. One direction is to investigate its potential as a drug candidate for the treatment of inflammatory diseases and cancer. Another direction is to explore its potential as a catalyst in various reactions. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for different applications. Finally, there is a need to investigate the potential toxicity of the compound and to develop appropriate safety measures for its handling.
In conclusion, 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate is a chemical compound that has potential applications in various fields. The synthesis method has been optimized to produce high yields of the compound, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound for different applications.
合成方法
The synthesis of 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate involves the reaction of 2,6-dimethyl-3,5-pyridinedicarboxylic acid with hydroxyacetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. The synthesis method has been optimized to produce high yields of the compound.
科学研究应用
2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate has potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory and anti-cancer agent. In material science, it has been studied for its ability to form metal-organic frameworks (MOFs) with different metals. In catalysis, it has been explored for its potential as a catalyst in various reactions.
属性
CAS 编号 |
111254-08-1 |
|---|---|
产品名称 |
2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate |
分子式 |
C11H15NO7 |
分子量 |
313.26 g/mol |
IUPAC 名称 |
3-[5-(2-carboxy-2-hydroxyacetyl)-2,6-dimethyl-1,4-dihydropyridin-3-yl]-2-hydroxy-3-oxopropanoic acid |
InChI |
InChI=1S/C13H15NO8/c1-4-6(8(15)10(17)12(19)20)3-7(5(2)14-4)9(16)11(18)13(21)22/h10-11,14,17-18H,3H2,1-2H3,(H,19,20)(H,21,22) |
InChI 键 |
TUNNMICAJUKEJM-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(=C(N1)C)C(=O)C(C(=O)O)O)C(=O)C(C(=O)O)O |
规范 SMILES |
CC1=C(CC(=C(N1)C)C(=O)C(C(=O)O)O)C(=O)C(C(=O)O)O |
同义词 |
2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic hydroxyacetate 2,6-DMPDHA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




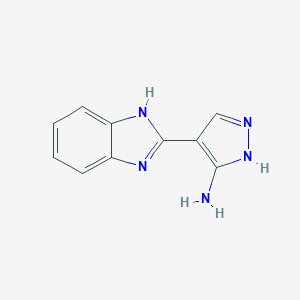
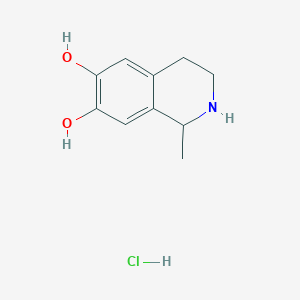

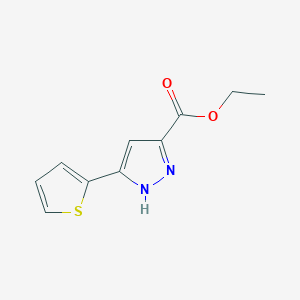
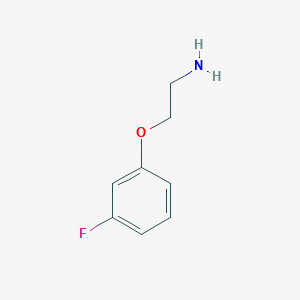
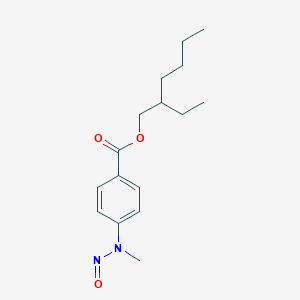
![7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B37648.png)
